molecular formula C18H24N2S B12921305 [(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-43-0

[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B12921305
CAS No.: 61021-43-0
M. Wt: 300.5 g/mol
InChI Key: HMFKQTJYDNAEFK-UHFFFAOYSA-N
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Description

2-((1-octyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole ring system substituted with an octyl group and a thioacetonitrile moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-octyl-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs.

Chemical Reactions Analysis

2-((1-octyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to changes in cellular processes. The thioacetonitrile moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .

Comparison with Similar Compounds

2-((1-octyl-1H-indol-3-yl)thio)acetonitrile can be compared with other indole derivatives, such as:

The uniqueness of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.

Properties

CAS No.

61021-43-0

Molecular Formula

C18H24N2S

Molecular Weight

300.5 g/mol

IUPAC Name

2-(1-octylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C18H24N2S/c1-2-3-4-5-6-9-13-20-15-18(21-14-12-19)16-10-7-8-11-17(16)20/h7-8,10-11,15H,2-6,9,13-14H2,1H3

InChI Key

HMFKQTJYDNAEFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=C(C2=CC=CC=C21)SCC#N

Origin of Product

United States

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